(+/-)-Ethylketazocine

Description

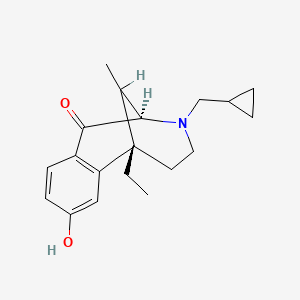

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H25NO2 |

|---|---|

Molecular Weight |

299.4 g/mol |

IUPAC Name |

(1S,9R)-10-(cyclopropylmethyl)-1-ethyl-4-hydroxy-13-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-8-one |

InChI |

InChI=1S/C19H25NO2/c1-3-19-8-9-20(11-13-4-5-13)17(12(19)2)18(22)15-7-6-14(21)10-16(15)19/h6-7,10,12-13,17,21H,3-5,8-9,11H2,1-2H3/t12?,17-,19+/m1/s1 |

InChI Key |

SEJUQQOPVAUETF-MKFRLIFGSA-N |

SMILES |

CCC12CCN(C(C1C)C(=O)C3=C2C=C(C=C3)O)CC4CC4 |

Isomeric SMILES |

CC[C@]12CCN([C@H](C1C)C(=O)C3=C2C=C(C=C3)O)CC4CC4 |

Canonical SMILES |

CCC12CCN(C(C1C)C(=O)C3=C2C=C(C=C3)O)CC4CC4 |

Synonyms |

Ethylketazocine Ethylketocyclazocine Ethylketocyclazocine Methanesulfonate Win 35197 2 Win-35197-2 Win351972 |

Origin of Product |

United States |

Contextualizing ± Ethylketazocine Within Opioid Receptor Pharmacology

Historical Role of Benzomorphan (B1203429) Opioids in Neuropharmacology

Benzomorphans are a class of synthetic opioids that were developed through the simplification of the morphine skeleton. nih.gov This chemical modification was part of a broader effort in medicinal chemistry to create new drugs and pharmacological tools to investigate the complexities of opioid action in the body. nih.gov The study of benzomorphan-based compounds, with strategic alterations at the basic nitrogen and/or the phenolic hydroxyl group, proved to be a versatile strategy for developing analgesics with varying properties. nih.gov

Early research into benzomorphans like ketocyclazocine, pentazocine, and ethylketazocine revealed their analgesic effects. taylorandfrancis.com However, these compounds also produced a different spectrum of effects compared to morphine, which led to the groundbreaking proposal of multiple opioid receptors. frontiersin.orgnih.gov This concept, initially termed receptor dualism, suggested that different opioids could produce their effects by acting on distinct receptor sites. nih.gov The benzomorphan structure continues to be a valuable template in the design of ligands with specific functional profiles at opioid receptors. nih.gov

The Significance of Kappa Opioid Receptor Research and Ligand Development

The initial hypothesis of multiple opioid receptors, born from observations of the distinct pharmacological profiles of benzomorphans, spurred intensive research to identify and characterize these different receptor types. frontiersin.orgnih.gov The kappa opioid receptor (KOR) was named after its prototypic agonist, ketocyclazocine. wikipedia.org The KOR system, including its endogenous ligands, the dynorphins, has been implicated in a wide range of physiological processes, including pain modulation, mood, and motivation. nih.govnih.gov

The development of selective ligands for the KOR has been crucial for understanding its function. Early research was hampered by the lack of highly selective compounds, as many of the initial benzomorphans, including ethylketazocine, also interacted with other opioid receptors. taylorandfrancis.comwikipedia.org The creation of more selective KOR agonists and antagonists has allowed for a more precise investigation of the receptor's role in both normal physiology and in various pathological states. nih.govnih.gov This research has significant implications for the development of novel therapeutics, particularly for conditions such as pain, addiction, and mood disorders. nih.goviasp-pain.org

Positioning of (±)-Ethylketazocine as a Prototypical Kappa Opioid Receptor Ligand

(±)-Ethylketazocine, a member of the benzomorphan family, was instrumental in the early characterization of the kappa opioid receptor. wikipedia.orgjournals.co.za It was used extensively in research as a prototypical kappa agonist, helping to establish the existence of a distinct KOR binding site in the brain. taylorandfrancis.comumich.edu Experiments using radiolabeled (±)-ethylketazocine demonstrated binding sites that were different from those of mu and delta receptor agonists. taylorandfrancis.com

However, (±)-ethylketazocine is not perfectly selective for the KOR. It exhibits significant affinity for mu and delta opioid receptors as well, which complicated the interpretation of early studies. taylorandfrancis.comwikipedia.org Its action is best described as that of a partial agonist with mixed agonist and antagonist properties at different opioid receptors. wikipedia.org Despite these limitations, the pharmacological profile of (±)-ethylketazocine provided crucial evidence for the existence of the kappa receptor and paved the way for the development of more selective research tools. nih.gov

| Compound | Receptor Selectivity | Significance in KOR Research |

| (±)-Ethylketazocine | Prototypical KOR agonist with significant affinity for mu and delta receptors. taylorandfrancis.comwikipedia.org | Instrumental in the initial characterization of the KOR. wikipedia.orgjournals.co.za |

| Ketocyclazocine | The namesake for the kappa opioid receptor. wikipedia.org | Early benzomorphan that helped establish the concept of multiple opioid receptors. taylorandfrancis.com |

| U-50,488 | A more potent and selective KOR agonist that replaced ethylketazocine in many studies. wikipedia.org | Advanced the understanding of KOR function due to its higher selectivity. umich.edu |

Evolution of Opioid Receptor Classification and Ligand Design

The classification of opioid receptors has evolved significantly from the initial proposal of a few receptor types. The modern era of opioid research began in the early 1970s with the definitive identification of opioid receptor binding sites in the brain using radioligand binding assays. nih.govwikipedia.org This led to the initial classification of mu (μ), delta (δ), and kappa (κ) receptors, named after their prototypic ligands: morphine, the vas deferens tissue where the delta receptor was first characterized, and ketocyclazocine, respectively. wikipedia.org

The discovery of endogenous opioid peptides—enkephalins, endorphins, and dynorphins—further solidified the concept of a complex opioid system with multiple receptor types and endogenous ligands. frontiersin.orgnih.gov Molecular biology techniques in the early 1990s led to the cloning of the genes for the mu, delta, and kappa opioid receptors, confirming their existence as distinct molecular entities. frontiersin.orgnih.gov

This deeper understanding of the opioid system has driven the design of more sophisticated ligands. The goal has been to develop compounds with high selectivity for a specific receptor subtype to maximize therapeutic effects while minimizing unwanted side effects. frontiersin.org This has led to the creation of highly selective agonists and antagonists for each of the major opioid receptor types. frontiersin.org The evolution of ligand design continues, with ongoing research focused on developing biased agonists that selectively activate certain intracellular signaling pathways, offering the potential for even more refined therapeutic interventions. frontiersin.org

Molecular and Functional Characterization of ± Ethylketazocine at Opioid Receptors

Quantitative Receptor Binding Profile and Affinities

(±)-Ethylketazocine exhibits a broad binding profile across the three major classes of opioid receptors: kappa (κ), mu (μ), and delta (δ). While it is often classified as a kappa-opioid agonist, it demonstrates significant affinity for mu and delta receptors, classifying it as a non-selective ligand. taylorandfrancis.comnih.gov

(±)-Ethylketazocine is recognized as a prototype kappa-opioid agonist, historically used to identify and characterize KOR. taylorandfrancis.comumich.edu Radioligand binding studies using tritiated ethylketazocine, [3H]ethylketazocine, were pivotal in demonstrating the existence of specific kappa binding sites in the central nervous system. nih.govnih.gov These studies revealed high-affinity binding sites for [3H]ethylketazocine in brain tissue, which were distinct from mu and delta receptors. nih.gov The binding capacity (R) of [3H]ethylketazocine in guinea-pig cerebellum has been measured at 6.79 pmol/g of tissue. nih.gov The compound's interaction with KOR is potent, with binding affinities reported in the subnanomolar range. acs.org This high affinity has made it a useful tool for studying KOR distribution and function, including its role in analgesia. nih.govnih.gov

Despite its classification as a KOR agonist, (±)-ethylketazocine demonstrates substantial affinity for the mu-opioid receptor (MOR). wikipedia.orgtaylorandfrancis.com Research indicates that its affinity for MOR is approximately 80% of its affinity for KOR. wikipedia.orgtaylorandfrancis.com This significant interaction with MOR contributes to its complex pharmacological profile. acs.orgacs.org Evidence suggests that this mixed KOR/MOR agonist activity may contribute to a more favorable profile in some therapeutic contexts, potentially mitigating some of the adverse effects associated with highly selective KOR agonists. acs.orgacs.org The antitransit action of ethylketazocine, for instance, is thought to be mediated by μ-receptors. umich.edu

(±)-Ethylketazocine also interacts with the delta-opioid receptor (DOR), although with lower affinity compared to KOR and MOR. wikipedia.orgtaylorandfrancis.com Its binding affinity for DOR is estimated to be about 20% of its affinity for KOR. wikipedia.orgtaylorandfrancis.com In competitive binding studies, the affinity for delta-selective ligands is very low at the sites labeled by [3H]ethylketazocine, confirming its weaker interaction with DOR compared to other opioid receptors. researchgate.net

Competitive binding assays confirm that (±)-ethylketazocine is a non-selective opioid ligand. nih.gov Its relatively poor selectivity for the KOR over the MOR and DOR is a defining characteristic. wikipedia.org To isolate and study KOR binding using [3H]ethylketazocine, researchers often need to suppress its binding to mu and delta receptors by including selective unlabeled ligands for these sites in the assay. taylorandfrancis.comresearchgate.net The lack of selectivity is evident when comparing its affinity across the different receptors, where it binds potently to both KOR and MOR. acs.org

| Opioid Receptor | Relative Binding Affinity (Compared to KOR) | Reference |

|---|---|---|

| Kappa (KOR) | 100% | wikipedia.orgtaylorandfrancis.com |

| Mu (MOR) | ~80% | wikipedia.orgtaylorandfrancis.com |

| Delta (DOR) | ~20% | wikipedia.orgtaylorandfrancis.com |

Delta Opioid Receptor (DOR) Interactions and Relative Affinity

Functional Efficacy and Intrinsic Activity at Opioid Receptors

The functional activity of (±)-ethylketazocine is as complex as its binding profile, exhibiting a range of effects from agonism to partial agonism depending on the specific receptor and the biological system being studied.

(±)-Ethylketazocine is primarily characterized as a kappa-opioid receptor agonist. taylorandfrancis.comumich.edu It produces classic kappa-agonist mediated effects, such as analgesia. umich.edu However, its functional profile is nuanced, with some studies describing it as having mixed agonist-antagonist properties or acting as a partial agonist. wikipedia.orgnih.gov

In some in vivo assays, such as those measuring nociceptive reaction and intestinal transit in rats, ethylketazocine behaves as a pure agonist. nih.gov Yet, its relatively poor intrinsic activity at all three major opioid receptors has also been noted. wikipedia.org The compound's activity is often described as that of a higher efficacy KOR-agonist with additional MOR-agonist activity. acs.orgacs.org This mixed efficacy profile distinguishes it from more selective KOR agonists like U-50,488. acs.orgacs.org For example, while both are kappa agonists, ethylketazocine produces a full analgesic response in some assays where other kappa drugs may act as partial agonists. umich.edu This multifaceted functional activity underscores the complexity of its interactions with the opioid receptor system.

Analysis of G-Protein Coupling Activation (e.g., [35S]GTPγS Binding)

(±)-Ethylketazocine, a benzomorphan (B1203429) derivative, has been instrumental in the characterization of opioid receptors, particularly the kappa-opioid receptor (KOR). wikipedia.org Its interaction with these receptors initiates a cascade of intracellular events, beginning with the activation of heterotrimeric G-proteins. A widely used method to quantify this initial step in receptor activation is the [35S]GTPγS binding assay. nih.govwikipedia.org This assay measures the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon agonist-induced receptor stimulation. wikipedia.org

The interaction of opioid agonists with their receptors facilitates the exchange of GDP for GTP on the Gα subunit, leading to its dissociation from the Gβγ dimer and subsequent modulation of downstream effectors. nih.gov The use of [35S]GTPγS allows for the stabilization and measurement of this activated state. wikipedia.org Studies have shown that opioid agonists stimulate [35S]GTPγS binding in a dose-dependent manner in cells expressing opioid receptors. escholarship.org The potency of an agonist in stimulating [35S]GTPγS binding is a measure of its efficacy at the G-protein level. acs.orgacs.orgacs.org

Research indicates that (±)-Ethylketazocine and other kappa agonists induce G-protein activation. escholarship.org The efficacy and potency of various opioid ligands, including ethylketazocine, have been compared using this assay. For instance, the potencies of standard agonists like DAMGO for the mu-opioid receptor (MOR) can vary significantly between laboratories and assay conditions, highlighting the importance of standardized methodologies. acs.orgacs.orgacs.org While ethylketazocine is primarily recognized as a KOR agonist, it also exhibits activity at MOR and delta-opioid receptors (DOR), which can be quantified through [35S]GTPγS binding assays in cell lines expressing these specific receptor subtypes. wikipedia.orgacs.org

The table below provides a representative overview of the functional activity of various opioid agonists, including the class to which ethylketazocine belongs, as determined by the [35S]GTPγS binding assay.

| Agonist | Receptor Target | Functional Assay | Observed Potency/Efficacy |

| DAMGO | MOR | [35S]GTPγS | Potencies range from single-digit nanomolar to a hundred nanomolar. acs.orgacs.orgacs.org |

| U69593 | KOR | [35S]GTPγS | Standard selective KOR agonist used for comparison. acs.org |

| Ethylketazocine | KOR, MOR, DOR | [35S]GTPγS | Elicits G-protein activation, with varying potencies at each receptor. escholarship.orgacs.org |

Downstream Signaling Pathway Modulation (e.g., Adenylyl Cyclase, MAPK)

Following G-protein activation, opioid receptors, including those activated by (±)-ethylketazocine, modulate various intracellular signaling pathways. Two of the most extensively studied are the adenylyl cyclase and the mitogen-activated protein kinase (MAPK) pathways. nih.govnih.gov

In addition to the adenylyl cyclase pathway, opioid receptor activation can also modulate the MAPK signaling cascade. The Gβγ subunits dissociated from the activated G-protein can interact with and activate various downstream effectors, including those that lead to the phosphorylation and activation of MAPKs such as ERK1/2. nih.govnih.gov The MAPK pathway is involved in regulating a wide array of cellular processes, including gene expression, cell growth, and differentiation. google.com The activation of the MAPK pathway by opioid agonists can be demonstrated by measuring the phosphorylation levels of key proteins in the cascade. nih.gov

The table below summarizes the modulation of these key downstream signaling pathways by opioid agonists.

| Signaling Pathway | Effector Enzyme | Second Messenger | Consequence of Opioid Agonist Binding |

| Adenylyl Cyclase Pathway | Adenylyl Cyclase | cAMP | Inhibition of adenylyl cyclase, leading to decreased cAMP levels. nih.gov |

| MAPK Pathway | Various Kinases | Phosphorylated Proteins (e.g., p-ERK) | Activation of the MAPK cascade, leading to changes in gene expression and cellular function. nih.govnih.gov |

Stereochemical Aspects of (±)-Ethylketazocine's Opioid Receptor Interactions

Enantiomeric Differences in Receptor Affinity and Selectivity

(±)-Ethylketazocine is a racemic mixture, meaning it consists of two enantiomers (mirror-image isomers), (+)-ethylketazocine and (-)-ethylketazocine. Research has demonstrated that the biological activity of many chiral drugs, including opioids, often resides primarily in one of the enantiomers.

Studies have shown that the (-)-enantiomer of ethylketazocine generally exhibits higher affinity and selectivity for the kappa-opioid receptor compared to the (+)-enantiomer. taylorandfrancis.com For instance, the affinity of (-)-ethylketazocine at the µ- and δ-opioid receptors is estimated to be about 80% and 20%, respectively, relative to its affinity for the κ-receptor. wikipedia.orgtaylorandfrancis.com This stereoselectivity is a common feature among opioid ligands. For example, in the case of the selective KOR agonist U-50,488, the (-)-(1S,2S) enantiomer has a significantly higher affinity for κ-binding sites than the (+)-(1R,2R) enantiomer. uthscsa.edu

The differential binding affinities of the enantiomers of ethylketazocine underscore the importance of the three-dimensional structure of a ligand in its interaction with the receptor binding pocket.

The table below illustrates the concept of enantiomeric differences in receptor affinity for kappa opioid agonists.

| Compound | Enantiomer | Receptor Affinity (Kd or Ki) | Selectivity Profile |

| (±)-Ethylketazocine | Racemic Mixture | High affinity for KOR, with notable affinity for MOR and DOR. wikipedia.orgtaylorandfrancis.com | KOR-preferring, but not highly selective. wikipedia.org |

| (-)-Ethylketazocine | Levorotatory | Higher affinity for KOR compared to the (+)-enantiomer. taylorandfrancis.com | Higher selectivity for KOR over MOR and DOR. taylorandfrancis.com |

| (+)-Ethylketazocine | Dextrorotatory | Lower affinity for opioid receptors compared to the (-)-enantiomer. | Lower selectivity. |

| U-50,488 | (-)-(1S,2S) | Apparent Kd of 0.89 nM for κ-sites. uthscsa.edu | Pharmacologically active enantiomer. uthscsa.edu |

| U-50,488 | (+)-(1R,2R) | Apparent Kd of 299 nM for κ-sites. uthscsa.edu | Inactive at higher doses in some assays. uthscsa.edu |

Stereoselective Pharmacodynamic Investigations in Preclinical Models

The differences in receptor affinity and selectivity between the enantiomers of ethylketazocine translate to distinct pharmacodynamic profiles in preclinical models. In vivo studies are crucial for understanding how these molecular interactions manifest as physiological and behavioral effects.

Preclinical studies often employ techniques like drug discrimination and analgesia assays to characterize the in vivo effects of opioid agonists. uthscsa.eduumich.edu In drug discrimination studies, animals are trained to distinguish between the effects of a specific drug and a placebo. uthscsa.edu The ability of other compounds to substitute for the training drug provides insight into their receptor-level mechanism of action. For example, in rhesus monkeys trained to discriminate ethylketazocine from saline, other kappa agonists can substitute for ethylketazocine. uthscsa.edu

Analgesia tests, such as the tail-flick and hot-plate tests, are used to assess the pain-relieving properties of compounds. umich.edu The potency of an opioid in these tests can be correlated with its receptor activity. The stereoselectivity of opioid action is evident in these models, where the pharmacologically more active enantiomer will produce a greater effect at a lower dose. For instance, with U-50,488, the (-)-(1S,2S)-enantiomer is significantly more potent in analgesia tests than the (+)-(1R,2R)-enantiomer. uthscsa.edu

Furthermore, the observation that the effects of ethylketazocine can be antagonized by opioid antagonists like naloxone (B1662785) confirms its action at opioid receptors. nih.gov However, the dose of naloxone required to antagonize the effects of ethylketazocine can be higher than that needed for mu-agonists, which is consistent with its primary action at kappa receptors. nih.gov

The table below summarizes the stereoselective pharmacodynamic findings for kappa opioid agonists in preclinical models.

| Preclinical Model | Compound/Enantiomer | Observed Effect | Implication for Stereoselectivity |

| Drug Discrimination (Rhesus Monkeys) | (-)-(1S,2S)-U50,488 | Potent substitution for ethylketazocine. uthscsa.edu | The (-)-enantiomer is the primary mediator of the discriminative stimulus effects. |

| Drug Discrimination (Rhesus Monkeys) | (+)-(1R,2R)-U50,488 | Weaker substitution for ethylketazocine. uthscsa.edu | The (+)-enantiomer has significantly lower in vivo potency. |

| Analgesia (e.g., tail-flick, hot-plate) | (-)-(1S,2S)-U50,488 | 2-4 times more potent than the racemic mixture. uthscsa.edu | Analgesic effects are primarily driven by the (-)-enantiomer. |

| Analgesia (e.g., tail-flick, hot-plate) | (+)-(1R,2R)-U50,488 | Inactive at the highest doses tested. uthscsa.edu | The (+)-enantiomer does not contribute significantly to analgesia. |

| Schedule-Controlled Behavior (Pigeons) | Ethylketazocine | Dose-dependent decrease in responding, requiring larger doses of naloxone for antagonism compared to mu-agonists. nih.gov | Effects are mediated by kappa opioid receptors. |

Preclinical Pharmacodynamic Investigations of ± Ethylketazocine in Animal Models

Mechanisms of Opioid Receptor-Mediated Effects in Rodent Models

(±)-Ethylketazocine's effects are primarily mediated through its interaction with opioid receptors, though its actions are not exclusively limited to one receptor type. While it is often used as a tool to study KOR-mediated effects, it also exhibits affinity for MOR and DOR. wikipedia.org This complex receptor interaction profile underlies its diverse pharmacodynamic effects observed in rodent models.

In rodent models of pain, both mu- and kappa-opioid receptor agonists are known to produce antinociception. researchgate.net The activation of opioid receptors leads to the inhibition of adenylyl cyclase and a reduction in cyclic AMP (cAMP), which in turn modulates synaptic plasticity and pain processing. mdpi.com This occurs through the opening of potassium channels and the inhibition of calcium channels, leading to hyperpolarization and reduced neurotransmitter release, including substance P, a key molecule in pain transmission. mdpi.com

Studies have shown that while MOR and KOR agonists can both produce analgesia, their effectiveness can vary depending on the type of noxious stimulus. researchgate.net For instance, in some tests, KOR agonists like (±)-Ethylketazocine were found to be less effective against heat-based pain stimuli compared to their effects in other nociceptive tests, such as the writhing and paw pressure tests, where they produced significant dose-dependent antinociception. researchgate.net This suggests that the classification of analgesic drugs' interactions with these receptors can be refined by considering their activity against qualitatively different pain stimuli. researchgate.net

The distribution of opioid receptor subtypes throughout the brain dictates the neurobiological effects of ligands like (±)-Ethylketazocine.

Nucleus Accumbens and Ventral Pallidum: The nucleus accumbens, a key component of the brain's reward circuitry, and the ventral pallidum are involved in the processing of motivation and reward. handwiki.orgscribd.com KORs are expressed in the nucleus accumbens, where they can modulate dopamine (B1211576) release. nih.gov The effects of KOR agonists in this region are often associated with aversive or anti-rewarding properties. core.ac.uk Mu-opioid receptors are also present in the nucleus accumbens and ventral pallidum. researchgate.net

Spinal Cord: The spinal cord, particularly the dorsal horn, is a critical site for pain modulation. Both MOR and KOR are expressed in the dorsal horn of the spinal cord, where they mediate the analgesic effects of opioid agonists. researchgate.net The activation of these receptors in the spinal cord inhibits the transmission of pain signals to higher brain centers.

Modulation of Nociceptive Processing Pathways

Antagonism of (±)-Ethylketazocine Effects by Opioid Receptor Antagonists in Animal Models

The pharmacological effects of (±)-Ethylketazocine are consistently shown to be mediated by opioid receptors, as demonstrated by their susceptibility to blockade by opioid receptor antagonists such as naloxone (B1662785) and naltrexone (B1662487) in a variety of animal models. nih.govnih.govnih.gov These antagonism studies have been crucial in characterizing the receptor-specific actions of (±)-Ethylketazocine.

In drug discrimination paradigms, where animals are trained to distinguish (±)-Ethylketazocine from saline, the administration of naloxone or naltrexone effectively blocks the discriminative stimulus effects of (±)-Ethylketazocine. In F344 rats, increasing doses of naloxone produced parallel rightward shifts in the (±)-Ethylketazocine dose-effect curve, indicating competitive antagonism at a stereospecific, naloxone-sensitive receptor. nih.gov Similarly, in macaque monkeys, naltrexone completely blocked the discriminative stimulus produced by (±)-Ethylketazocine. nih.gov

The antagonism of (±)-Ethylketazocine's behavioral effects has also been demonstrated in studies of schedule-controlled behavior. In pigeons, the rate-decreasing effects of (±)-Ethylketazocine were completely antagonized by naloxone. nih.govcapes.gov.br Researchers noted that higher doses of naloxone were required to antagonize (±)-Ethylketazocine compared to the µ-opioid agonist phenazocine, a finding consistent with the interpretation that (±)-Ethylketazocine's effects are primarily mediated by kappa-opioid receptors. nih.govcapes.gov.br

In vitro studies and other in vivo models corroborate these findings. In the guinea pig ileum preparation, naloxone and naltrexone were found to be equipotent in antagonizing the effects of (±)-Ethylketazocine. nih.gov In studies assessing the inhibition of aversive brain stimulation, the effect of (±)-Ethylketazocine was found to be more resistant to naloxone antagonism than that of morphine. nih.gov Furthermore, naltrexone has been shown to block convulsions induced by (±)-Ethylketazocine in mice. umich.edu These consistent findings of antagonism by non-selective opioid antagonists firmly establish that the pharmacodynamic effects of (±)-Ethylketazocine are mediated through opioid receptors. umich.edu

Table 2: Antagonism of (±)-Ethylketazocine Effects in Preclinical Models

| Antagonist | Animal Model | Effect Antagonized | Key Finding | Reference |

|---|---|---|---|---|

| Naloxone | Rat (F344) | Discriminative Stimulus | Produced a dose-dependent, parallel shift to the right in the dose-effect curve, indicating competitive antagonism. | nih.gov |

| Naloxone | Pigeon | Schedule-Controlled Behavior | Completely antagonized rate-decreasing effects, but required larger doses than for phenazocine. | nih.govcapes.gov.br |

| Naloxone | Rat | Aversion Inhibition (Brain Stimulation) | The effect of (±)-Ethylketazocine was more resistant to naloxone antagonism compared to morphine. | nih.gov |

| Naltrexone | Macaque Monkey | Discriminative Stimulus | Completely blocked the discriminative stimulus effects. | nih.gov |

| Naltrexone | Mouse | Convulsions | Blocked (±)-Ethylketazocine-induced convulsions. | umich.edu |

| Naloxone & Naltrexone | Guinea Pig Ileum (in vitro) | Agonist Activity | Both antagonists were equipotent in antagonizing (±)-Ethylketazocine. | nih.gov |

Biochemical and Cellular Mechanisms of ± Ethylketazocine Action

Intracellular Signaling Cascades Activated by (±)-Ethylketazocine

As a G protein-coupled receptor (GPCR) agonist, (±)-Ethylketazocine's primary mechanism of action involves the activation of intracellular signaling pathways upon binding to the KOR. wikipedia.org Opioid receptors, including the KOR, are coupled to inhibitory G proteins (Gαi/Go). mdpi.com

Activation of the KOR by an agonist like (±)-Ethylketazocine leads to the following key signaling events:

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase. mdpi.com This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). mdpi.com

Modulation of Ion Channels: The dissociated Gβγ subunits can directly interact with and modulate the activity of ion channels. This includes the opening of inwardly rectifying potassium (K+) channels, leading to hyperpolarization of the neuronal membrane, and the inhibition of voltage-gated calcium (Ca2+) channels, which reduces neurotransmitter release. mdpi.com

MAPK Pathway Activation: (±)-Ethylketazocine, like other KOR agonists, can stimulate the mitogen-activated protein kinase (MAPK) signaling cascade. researchgate.netmdpi.com This pathway is implicated in a variety of cellular processes, including gene expression and cell growth.

The following table summarizes the primary intracellular signaling events initiated by (±)-Ethylketazocine binding to the KOR:

| Signaling Event | Effector Protein | Second Messenger/Ion Flux | Consequence |

| Gαi-mediated Inhibition | Adenylyl Cyclase | ↓ cAMP | Reduced cellular activity |

| Gβγ-mediated Modulation | K+ Channels | ↑ K+ efflux | Neuronal hyperpolarization |

| Gβγ-mediated Modulation | Ca2+ Channels | ↓ Ca2+ influx | Reduced neurotransmitter release |

| G protein-dependent cascade | MAP Kinase | ↑ Phosphorylated ERK | Altered gene expression |

Receptor Internalization and Trafficking Dynamics Induced by Agonist Exposure

Continuous or prolonged exposure to an agonist like (±)-Ethylketazocine can lead to adaptive changes in the receptor, including desensitization and internalization. These processes are crucial for regulating the duration and intensity of the receptor's signal.

Upon agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the KOR. nih.gov This phosphorylation event serves as a signal for the recruitment of β-arrestin proteins. nih.gov β-arrestins play a dual role: they sterically hinder the coupling of the receptor to G proteins, leading to desensitization, and they act as scaffolds to initiate receptor internalization via clathrin-coated pits. nih.govmdpi.com Some studies suggest that the recruitment of β-arrestin is associated with some of the adverse effects of KOR agonists. researchgate.net

Research has shown that different KOR agonists can exhibit varying degrees of β-arrestin recruitment, a concept known as "biased agonism". nih.govmdpi.com While some agonists preferentially activate G protein signaling, others may more robustly engage the β-arrestin pathway. The specific bias of (±)-Ethylketazocine in this regard has been a subject of ongoing research.

Under basal conditions, KORs are primarily located on the plasma membrane of neurons, but a significant portion can also be found in intracellular compartments. mdpi.comnih.gov Upon activation by an agonist such as (±)-Ethylketazocine, the process of internalization leads to a redistribution of these receptors.

Immunoelectron microscopy studies have shown that after agonist exposure, KORs are translocated from the cell surface into endocytic vesicles within the cytoplasm. researchgate.net These internalized receptors can then be either targeted for degradation in lysosomes or recycled back to the plasma membrane, a process which re-sensitizes the cell to further stimulation. The specific dynamics of KOR trafficking, including the rate of internalization and the balance between degradation and recycling, can be influenced by the specific agonist. mdpi.com In some neuronal populations, KOR immunoreactivity has been observed to be associated with large secretory vesicles within nerve terminals, suggesting a role in modulating neurotransmitter release. researchgate.net

Agonist-Induced Phosphorylation and Arrestin Recruitment

Allosteric Modulation and Heteromerization of Opioid Receptors (Theoretical Considerations)

The classical view of (±)-Ethylketazocine action focuses on its direct binding to the orthosteric site of the KOR. However, the complexity of opioid receptor signaling is enhanced by the possibilities of allosteric modulation and receptor heteromerization.

Allosteric Modulation: Allosteric modulators are compounds that bind to a site on the receptor distinct from the primary (orthosteric) binding site. These modulators can either enhance (positive allosteric modulators) or reduce (negative allosteric modulators) the affinity and/or efficacy of the orthosteric ligand. While specific allosteric modulators for (±)-Ethylketazocine are not well-defined, this remains an active area of research for developing more selective and safer opioid therapeutics.

Heteromerization: There is growing evidence that opioid receptors can form heterodimers, which are complexes of two different receptor subtypes (e.g., KOR-MOR or KOR-DOR). researchgate.netacs.org These heteromers can exhibit unique pharmacological properties that are distinct from their constituent monomeric receptors. researchgate.net For instance, a ligand might act as an agonist at a KOR-MOR heteromer while having different effects on KOR or MOR homomers. The interaction of (±)-Ethylketazocine with such heteromeric complexes is a theoretical possibility that could contribute to its complex pharmacological profile, which includes activity at mu and delta receptors, albeit with lower affinity. wikipedia.org The formation of these heteromers can also influence signaling pathways, including β-arrestin recruitment. acs.org

Advanced Research Techniques Applied to ± Ethylketazocine Studies

Radioligand Binding Assays: Methodology and Data Analysis

Radioligand binding assays are a cornerstone technique for characterizing the interaction of ligands like (±)-Ethylketazocine with their receptor targets. These assays utilize a radiolabeled version of a ligand to quantify its binding to receptors in tissue homogenates or cell membranes.

The methodology for studying (±)-Ethylketazocine often involves the use of its tritiated form, ³H-Ethylketazocine, as the radioligand to label kappa (κ) opioid receptors. A significant challenge in early studies was the compound's lack of complete selectivity, as it also exhibits considerable affinity for mu (μ) and delta (δ) opioid receptors. ijddd.comwikipedia.org To overcome this, researchers employ a strategy of including selective, non-radiolabeled ligands for the μ and δ receptors in the assay mixture. This effectively blocks the binding of ³H-Ethylketazocine to these non-target receptors, allowing for the specific investigation of its interaction with κ-receptors. researchgate.net

Data analysis in these competition experiments involves determining the inhibitory constant (Kᵢ) of (±)-Ethylketazocine, which reflects its affinity for the receptor. The Kᵢ value is calculated from the IC₅₀ value (the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation. uniud.it Saturation binding experiments are also conducted to determine the maximum number of binding sites (Bmax) and the equilibrium dissociation constant (K₋). researchgate.net For instance, in guinea-pig brain homogenates, the high-affinity binding of [³H]-ethylketazocine to the κ-binding site is readily displaced by various κ-agonists. nih.gov

Table 1: Binding Affinity (Kᵢ) of (±)-Ethylketazocine at Opioid Receptors

| Receptor Subtype | Test System | Radioligand | Kᵢ (nM) | Reference |

|---|---|---|---|---|

| Kappa (κ) | Guinea Pig Brain | ³H-Bremazocine | 1.0 | researchgate.net |

| Mu (μ) | Rat Brain | [³H]DAMGO | 2000-3000 | researchgate.net |

| Delta (δ) | Rat Brain | [³H]D-Ala²,D-Leu⁵-enkephalin | >20,000 | researchgate.net |

This table is interactive. You can sort and filter the data.

In Vitro Cell Culture Models for Opioid Receptor Expression and Functional Assays

In vitro cell culture models are indispensable tools for investigating the functional consequences of (±)-Ethylketazocine binding to opioid receptors. These models typically involve the use of cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, that have been genetically engineered to express a specific opioid receptor subtype (e.g., human κ-opioid receptor). acs.orgmdpi.comnih.gov

These transfected cell lines provide a controlled environment to conduct a variety of functional assays. Common assays include the measurement of second messenger signaling pathways, such as the inhibition of cyclic adenosine (B11128) monophosphate (cAMP) formation and the recruitment of β-arrestin2. acs.orgmdpi.com Opioid receptors, being G protein-coupled receptors (GPCRs), typically couple to Gᵢ/Gₒ proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels upon agonist stimulation. mdpi.commdpi.com The β-arrestin recruitment assay, on the other hand, provides insights into receptor desensitization and internalization mechanisms. mdpi.com

For example, functional assays using CHO cells expressing the human κ-opioid receptor have been used to determine the potency (EC₅₀) and efficacy of various κ-agonists in stimulating [³⁵S]GTPγS binding, which is a measure of G protein activation. nih.gov While (±)-Ethylketazocine is a known mixed MOR/KOR agonist, detailed functional data from these specific in vitro assays are often compared to more selective KOR agonists like U-50,488. wikipedia.orguniud.it

Table 2: Functional Activity of Kappa Opioid Receptor Agonists in CHO Cells

| Compound | Assay | Potency (EC₅₀, nM) | Efficacy (%) | Reference |

|---|---|---|---|---|

| U-50,488 | cAMP Accumulation | 0.23 | 99.5 | mdpi.comsemanticscholar.org |

| Salvinorin A | cAMP Accumulation | 0.03 | 98.7 | mdpi.comsemanticscholar.org |

| Mesyl Sal B | cAMP Accumulation | 0.12 | 101.2 | mdpi.comsemanticscholar.org |

| U-50,488 | β-Arrestin Recruitment | 162.2 | 102.6 | mdpi.comsemanticscholar.org |

| Salvinorin A | β-Arrestin Recruitment | 248.5 | 94.9 | mdpi.comsemanticscholar.org |

| Mesyl Sal B | β-Arrestin Recruitment | 236.0 | 90.2 | mdpi.comsemanticscholar.org |

This table is interactive. You can sort and filter the data.

Immunoelectron Microscopy for Receptor Localization and Distribution

Immunoelectron microscopy is a powerful technique that allows for the visualization of receptor proteins at the subcellular level, providing critical information about their localization and distribution within neurons. This method combines the specificity of antibodies with the high resolution of electron microscopy.

While specific studies detailing the use of (±)-Ethylketazocine to track receptor movement via immunoelectron microscopy were not prominently found, this technique has been instrumental in understanding the trafficking of the kappa opioid receptor (KOR), the primary target of (±)-Ethylketazocine. For instance, immunoelectron microscopy has been used to examine the subcellular distribution of KOR in the rat spinal cord following treatment with KOR agonists. researchgate.net These studies can reveal whether the receptor is located on the plasma membrane, where it is active, or within intracellular compartments, which can be indicative of receptor internalization following agonist binding. Such investigations have shown KOR-immunoreactivity in various neuronal compartments, including axon terminals, dendrites, and somata. researchgate.net This technique provides a neuroanatomical basis for understanding the actions of κ-opioid agonists.

Computational Chemistry and Molecular Modeling Approaches for Ligand-Receptor Interactions

Computational chemistry and molecular modeling have become essential tools in modern drug discovery and for understanding the intricate interactions between ligands and their receptors at an atomic level. These approaches are used to predict the binding mode of a ligand within the receptor's binding pocket and to rationalize observed structure-activity relationships.

For (±)-Ethylketazocine, computational studies often involve molecular docking simulations. ijddd.com In this process, a 3D model of the opioid receptor, typically the κ-opioid receptor, is generated, often through homology modeling based on the crystal structures of related GPCRs. The (±)-Ethylketazocine molecule is then computationally "docked" into the receptor's binding site to predict the most favorable binding conformation and to identify key amino acid residues involved in the interaction. These studies have highlighted that the binding to the κ-site is readily displaced by ethylketazocine. researchgate.net Such computational models help in understanding why certain ligands have high affinity and selectivity for a particular receptor and can guide the design of new, more potent, and selective compounds.

Pharmacological Discrimination Studies in vivo

In vivo pharmacological discrimination studies are a behavioral pharmacology technique used to assess the subjective effects of drugs in animals. In these studies, animals, such as rats, rhesus monkeys, or pigeons, are trained to discriminate between the administration of a specific drug, in this case (±)-Ethylketazocine, and a saline control.

These studies have been crucial in characterizing the in vivo pharmacological profile of (±)-Ethylketazocine. For example, in rats trained to discriminate (±)-Ethylketazocine from saline, the l-isomer was found to be significantly more potent, while the d-isomer was inactive, demonstrating the stereospecificity of its effects. Furthermore, the discriminative stimulus effects of (±)-Ethylketazocine can be blocked by the opioid antagonist naloxone (B1662785), indicating that these effects are mediated by opioid receptors. In rhesus monkeys, apparent pA₂ analysis with the antagonist quadazocine (B1198647) confirmed that the discriminative effects of ethylketazocine are mediated by kappa receptors, distinct from the mu receptors that mediate the effects of codeine. acs.org Studies in pigeons have also been used to compare the discriminative stimulus effects of (±)-Ethylketazocine with other opioid agonists.

Table 3: Findings from Pharmacological Discrimination Studies of (±)-Ethylketazocine

| Animal Model | Key Finding | Conclusion | Reference |

|---|---|---|---|

| Rats | l-isomer is potent; d-isomer is inactive. | The discriminative effects are stereospecific. | |

| Rats | Effects are blocked by naloxone. | The discriminative effects are mediated by opioid receptors. | |

| Rhesus Monkeys | Low apparent pA₂ value for quadazocine antagonism. | The discriminative effects are mediated by kappa receptors. | acs.org |

| Pigeons | Produces drug-appropriate responding. | Can be used to compare its effects with other mixed-agonist opioids. |

This table is interactive. You can sort and filter the data.

Future Directions and Unaddressed Research Questions in ± Ethylketazocine Studies

Elucidating Subtype-Specific Interactions within Kappa Opioid Receptors

A primary challenge in opioid pharmacology is the existence of receptor subtypes that are not fully characterized. Early research provided evidence for at least three opioid receptor subtypes: mu (μ), delta (δ), and kappa (κ). jneurosci.org However, further studies using ligands like (±)-ethylketazocine have suggested that the KOR itself may have subtypes, often referred to as κ1, κ2, and κ3. The non-selective nature of ethylketazocine, which binds to μ, δ, and κ receptors, initially complicated its use in isolating KOR effects. taylorandfrancis.com

Future research must focus on developing more refined tools and methodologies to unequivocally identify and characterize these KOR subtypes. Studies have shown that the binding sites for [3H]ethylketazocine can be distinguished from μ and δ sites, as they are resistant to inactivation by N-ethylmaleimide (NEM), pointing to a unique KOR population. nih.gov Furthermore, comparisons between the binding of [3H]ethylketazocine and more selective KOR ligands like [3H]U69,593 indicate that they may label different populations of KOR sites, potentially corresponding to κ1 and κ2 subtypes. researchgate.net

Cross-tolerance studies further support the hypothesis of distinct receptor mechanisms. For instance, chronic administration of morphine (a μ-agonist) does not produce cross-tolerance to the behavioral effects of ethylketazocine, which is consistent with the two drugs acting at different receptor subtypes. umich.edu A key unaddressed question is the precise physiological and pathological role of each putative KOR subtype. Elucidating this will require the development of truly subtype-selective agonists and antagonists, allowing for the deconvolution of their respective contributions to analgesia, dysphoria, sedation, and other KOR-mediated effects.

Exploring Allosteric Mechanisms and Their Functional Consequences

Allosteric modulation, where a ligand binds to a site on the receptor distinct from the primary (orthosteric) binding site, represents a sophisticated mechanism for regulating receptor function. This can result in changes to the affinity and/or efficacy of the orthosteric ligand. The concept of allosteric coupling between different opioid receptor types has been proposed, but the specific allosteric mechanisms involving individual ligands like ethylketazocine are poorly understood. annualreviews.orgdntb.gov.ua

An important avenue for future research is to investigate whether ethylketazocine or other benzomorphans can act as allosteric modulators at opioid receptors, or if their own binding and function are subject to allosteric regulation by other endogenous or exogenous molecules. Uncovering these mechanisms could have significant functional consequences, potentially explaining some of the complex in vivo effects of mixed-activity ligands. For example, an allosteric interaction could explain how ethylketazocine's activity at KORs might be influenced by its simultaneous binding to MORs, or vice versa. Identifying and characterizing allosteric binding sites on KORs could open the door to designing novel therapeutics that fine-tune receptor activity rather than simply activating or blocking it, potentially offering a safer pharmacological profile.

Rational Design Strategies for Enhanced Selectivity and Efficacy in Benzomorphan (B1203429) Ligands

The benzomorphan scaffold, of which ethylketazocine is a member, is a versatile chemical structure that has been extensively explored in medicinal chemistry. cnr.it Experience with ethylketazocine, which has relatively poor selectivity, has underscored the need for rational design strategies to create new ligands with enhanced selectivity and specific efficacy profiles (e.g., full agonist, partial agonist, or antagonist). wikipedia.org

Structure-activity relationship (SAR) studies have demonstrated that modifications to the benzomorphan nucleus, particularly the substituent on the nitrogen atom, are critical for determining the pharmacological profile at MOR, DOR, and KOR. cnr.it For example, replacing the N-substituent can shift a compound's activity from a KOR agonist to a MOR/DOR dual agonist. cnr.it Furthermore, the stereochemistry of the benzomorphan core is fundamental in defining its interaction with opioid receptors. cnr.itmdpi.com

Future rational design strategies will increasingly rely on computational approaches, such as molecular modeling and docking studies, based on the crystal structures of opioid receptors. unibo.it These in silico methods can help predict how subtle structural changes to the benzomorphan scaffold will alter binding poses and interactions within the receptor's binding pocket. This can guide the synthesis of novel compounds with a desired profile, such as KOR-selective agonists that lack the dysphoric effects of older compounds, or biased agonists that preferentially activate certain downstream signaling pathways over others. The goal is to leverage the structural lessons learned from compounds like ethylketazocine to create next-generation therapeutics with improved efficacy and precision. unibo.it

| Compound | κ (Kappa) | μ (Mu) | δ (Delta) | Reference |

|---|---|---|---|---|

| (±)-Ethylketazocine | 1.1 - 1.7 | ~0.88 - 1.36 (relative affinity) | ~0.22 - 0.34 (relative affinity) | taylorandfrancis.comacs.org |

| nor-Binaltorphimine (nor-BNI) | 0.12 - 1.72 | 2.0 - 25.8 | 4.5 - 55.4 | acs.org |

| U-50,488H | 1.1 - 1.5 | 400 | 630 | researchgate.net |

| U-69,593 | 0.8 - 1.0 | 1400 | 2500 | researchgate.net |

| Morphine | 250 | 1.0 - 4.1 | 230 | umich.eduumich.edu |

| Naloxone (B1662785) | 16 | 1.8 | 26 | acs.org |

Methodological Advancements for Comprehensive Pharmacological Profiling

The characterization of ligands like ethylketazocine has historically relied on methods such as radioligand binding assays and functional assays measuring second messengers like cAMP. taylorandfrancis.comnih.gov While foundational, these methods provide a limited view of a ligand's total cellular impact. The future of the field lies in adopting advanced, higher-content methodologies for a more comprehensive pharmacological profile.

Modern techniques that are becoming indispensable include:

Bioluminescence Resonance Energy Transfer (BRET): BRET-based assays can dynamically measure protein-protein interactions in living cells. This allows researchers to quantify not only a ligand's ability to activate G-protein signaling but also its propensity to recruit β-arrestin 2. frontiersin.orgfrontiersin.org This is crucial for identifying "biased ligands" that preferentially activate one pathway, a key strategy in developing safer opioids.

Dynamic Mass Redistribution (DMR): DMR is a label-free technology that provides an integrated, real-time readout of the cellular response to receptor activation. frontiersin.orgplos.org It captures the sum of all signaling events that alter the distribution of cellular mass, offering an unbiased and holistic view of a ligand's functional signature. plos.org

High-Content Imaging and Analysis: Automated microscopy and sophisticated image analysis can track multiple cellular events simultaneously, such as receptor internalization, trafficking, and changes in cell morphology, providing a deeper understanding of the spatial and temporal dynamics of receptor signaling.

By applying a suite of these advanced assays, researchers can move beyond simple potency and efficacy values. acs.orgfrontiersin.orgplos.org This allows for a multi-dimensional profiling of ligands, revealing unsuspected functional selectivity and providing a richer dataset for understanding how compounds like ethylketazocine produce their complex in vivo effects. acs.org

| Compound | Receptor | Assay | Activity (pEC50 / Intrinsic Activity %) | Reference |

|---|---|---|---|---|

| Dynorphin A | Kappa | BRET (G-protein) | pEC50: 8.21 | frontiersin.org |

| Dynorphin A | Kappa | cAMP Inhibition | Intrinsic Activity: 52% | nih.gov |

| U-69,593 | Kappa | BRET (G-protein) | pEC50: 8.52 | frontiersin.org |

| Fentanyl | Kappa | cAMP Inhibition | Intrinsic Activity: ~52% (relative to Dynorphin) | nih.gov |

| Nalbuphine | Kappa | cAMP Inhibition | Partial Agonist (significantly lower than Dynorphin) | nih.gov |

Integration of Omics Data for Systems-Level Understanding of Ligand Effects

Pharmacology is undergoing a paradigm shift, moving from a focus on single molecular targets to a systems-level perspective. The integration of "omics" data—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to understand the broad biological consequences of ligand-receptor interactions. rti.orgtandfonline.com Research initiatives are now using multi-omics analyses to identify the complex gene networks, signaling pathways, and cellular processes that are dysregulated in conditions like opioid addiction. medrxiv.orgrti.orgnih.gov

While most of this work has focused on μ-opioid agonists due to their clinical relevance in pain and addiction, a significant future direction is to apply these systems biology approaches to KOR ligands like ethylketazocine. nih.gov This would involve analyzing how KOR activation alters global patterns of gene expression, protein abundance, and metabolic profiles in different brain regions and cell types.

Such an approach could help answer key questions:

What are the long-term transcriptional and proteomic changes induced by chronic exposure to KOR agonists?

Can omics data reveal novel biomarkers or therapeutic targets related to the desirable (e.g., analgesic) and undesirable (e.g., dysphoric) effects of KOR activation?

How do the systems-level effects of a mixed-profile agonist like ethylketazocine differ from those of a highly selective KOR agonist?

By integrating multi-omics datasets with pharmacological data, researchers can build comprehensive models of ligand action that connect molecular binding events to complex physiological and behavioral outcomes. tandfonline.commedrxiv.org This represents the next frontier in understanding the complete biological role of KORs and the ligands that modulate them.

Q & A

Q. What experimental approaches are recommended for studying (±)-Ethylketazocine's selective κ-opioid receptor activity?

To investigate (±)-Ethylketazocine’s κ-opioid receptor selectivity, utilize in vitro binding assays (e.g., competitive displacement studies with radiolabeled ligands like [³H]U69593 for κ-receptors) and functional assays (e.g., guinea pig ileum or mouse vas deferens preparations to measure agonist/antagonist activity). Pair these with in vivo behavioral models (e.g., antinociceptive tests in rodents) to correlate receptor binding with pharmacological effects . Ensure controls for μ- and δ-opioid receptor cross-reactivity using selective antagonists (e.g., β-funaltrexamine for μ-receptors).

Q. How should researchers design dose-response studies for (±)-Ethylketazocine to minimize variability in analgesic efficacy data?

Adopt a longitudinal study design with escalating doses (e.g., 0.1–10 mg/kg in rodents) and standardized administration routes (intravenous or intracerebroventricular for CNS effects). Use validated pain models (e.g., tail-flick or hot-plate tests) with blinded scoring to reduce bias. Include positive controls (e.g., morphine for μ-receptor effects) and negative controls (vehicle-only groups). Statistical analysis should account for inter-subject variability via mixed-effects models .

Q. What are the critical steps for synthesizing and characterizing (±)-Ethylketazocine in compliance with modern analytical standards?

Follow published protocols for benzomorphan derivatives, ensuring stereochemical purity via chiral chromatography. Characterize intermediates and final compounds using NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. Purity (>95%) must be verified via HPLC with UV/ELSD detection. For novel analogs, include receptor binding affinity data in supplementary materials .

Advanced Research Questions

Q. How can conflicting data on (±)-Ethylketazocine’s partial agonist activity at δ-opioid receptors be resolved?

Address discrepancies by standardizing assay conditions (e.g., buffer composition, tissue sources) and validating receptor subtype expression (e.g., RT-PCR for δ-receptors in cell lines). Perform comparative studies with selective δ-agonists (e.g., SNC-80) and antagonists (e.g., naltrindole). Meta-analyses of existing datasets using tools like RevMan can identify confounding variables (e.g., species differences in receptor distribution) .

Q. What methodological frameworks are optimal for studying (±)-Ethylketazocine’s dual κ-agonist/μ-antagonist effects in mixed-methods research?

Combine quantitative in vivo pharmacokinetic/pharmacodynamic (PK/PD) modeling (e.g., plasma and brain concentration-time profiles) with qualitative behavioral ethograms (e.g., video analysis of rodent locomotion/social interaction). Use the PICO framework to define populations (e.g., opioid-naïve vs. tolerant animals), interventions (dose ranges), comparators (selective κ-agonists), and outcomes (analgesia vs. dysphoria) .

Q. How can researchers reconcile contradictory findings between (±)-Ethylketazocine’s in vitro receptor affinity and in vivo efficacy?

Apply systems pharmacology models to integrate in vitro binding data (e.g., Ki values) with in vivo bioavailability parameters (e.g., blood-brain barrier permeability). Use knock-out rodent models (e.g., κ-receptor KO) to isolate receptor-specific effects. Confounding factors like metabolite activity (e.g., N-demethylation products) should be assessed via LC-MS/MS .

Data Analysis and Reporting

Q. What statistical methods are recommended for analyzing (±)-Ethylketazocine’s dose-dependent effects on seizure thresholds?

Employ non-linear regression (e.g., log-dose vs. response) with EC₅₀ calculations. For time-series data (e.g., flurothyl seizure thresholds post-administration), use repeated-measures ANOVA with post-hoc corrections (e.g., Bonferroni). Include 95% confidence intervals and effect sizes (Cohen’s d) in supplementary tables .

Q. How should researchers document (±)-Ethylketazocine’s synthetic protocols to ensure reproducibility?

Provide step-by-step procedures in the main text for novel compounds, including reaction temperatures, solvents, and catalysts. For known derivatives, cite original synthesis papers but include purity data (HPLC traces) and spectral validation (NMR/HRMS) in supplementary files. Adhere to Beilstein Journal guidelines for experimental rigor .

Ethical and Methodological Challenges

Q. What ethical considerations arise when testing (±)-Ethylketazocine in primate models of physical dependence?

Follow ARRIVE 2.0 guidelines for animal welfare, including minimization of group sizes and use of humane endpoints (e.g., withdrawal symptom severity scoring). Justify primate use via a harm-benefit analysis, emphasizing translational relevance to human opioid dependence. Include IACUC approval details in methods sections .

Q. How can researchers optimize literature reviews to identify understudied applications of (±)-Ethylketazocine (e.g., neuroprotection)?

Use systematic search strategies across PubMed, Scopus, and Embase with MeSH terms (“Ethylketazocine” AND “neuroprotection” OR “opioid receptors”). Screen titles/abstracts for relevance, prioritizing peer-reviewed journals (e.g., Progress in Medicinal Chemistry). Apply PRISMA frameworks for transparency and data extraction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.